2-Phenyl-1,7-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61327-60-4 |
|---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-phenyl-1,7-naphthyridine |
InChI |
InChI=1S/C14H10N2/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-10-14(12)16-13/h1-10H |
InChI Key |
GVXCQSZMTRMUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Phenyl 1,7 Naphthyridine and Derivatives
Classical and Contemporary Synthesis Routes to the 2-Phenyl-1,7-naphthyridine Core
The construction of the fundamental 1,7-naphthyridine (B1217170) scaffold, a prerequisite for this compound, can be achieved through various synthetic strategies. These methods often involve the formation of one of the pyridine (B92270) rings onto a pre-existing pyridine structure.
Cyclocondensation and Intramolecular Cyclization Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of naphthyridine skeletons. benthamdirect.com These reactions typically involve the condensation of a pyridine derivative with a suitable partner to form the second fused ring. For instance, the Skraup reaction, a classic method for quinoline (B57606) synthesis, can be adapted for naphthyridines by using aminopyridines as starting materials. thieme-connect.de This involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.
Intramolecular cyclization of appropriately substituted pyridine derivatives is another powerful strategy. benthamdirect.comnih.gov This approach relies on the formation of a bond between two substituents on the pyridine ring to close the second ring. For example, a pyridine with an amino group at the 3-position and a suitable carbonyl-containing side chain at the 4-position can undergo intramolecular condensation to form the 1,7-naphthyridine core.
Rearrangement Reactions (e.g., Smiles Rearrangement, Pyrrolo/Pyrano/Thiopyrano-pyridine Rearrangements)
Rearrangement reactions offer unique pathways to the naphthyridine scaffold. benthamdirect.com The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been successfully applied in the synthesis of 1-amino-3-oxo-2,7-naphthyridines. mdpi.comnih.gov This reaction involves the migration of an aryl group from a heteroatom to an adjacent nucleophilic center. wikipedia.org Specifically, 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines can undergo a Smiles rearrangement under the action of sodium hydroxide (B78521) to yield 1-amino-3-oxo-2,7-naphthyridines in high yields. mdpi.com
Furthermore, rearrangements of other heterocyclic systems fused to a pyridine ring, such as pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines, or thiopyrano[3,4-c]pyridines, can also lead to the formation of the 2,7-naphthyridine (B1199556) scaffold. benthamdirect.com
Multi-component Reactions for Naphthyridine Scaffold Construction
Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex heterocyclic systems, including naphthyridines. rsc.org These reactions involve the combination of three or more starting materials in a single pot to form the final product, incorporating most or all of the atoms from the reactants. A three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which can then be oxidized to the corresponding naphthyridones. acs.orgnih.gov This approach offers a convergent and flexible route to a variety of substituted naphthyridine derivatives.
Advanced Functionalization and Derivatization Strategies
Once the core 1,7-naphthyridine structure is established, further functionalization is often necessary to introduce desired properties. Advanced synthetic methods are employed to introduce aryl groups, halogens, and other functionalities.
Arylation Reactions of Naphthyridinone Scaffolds (e.g., using Diaryliodonium Salts)
Diaryliodonium salts have proven to be effective reagents for the N-arylation of naphthyridinone scaffolds. acs.orgnih.govbeilstein-journals.orgnih.gov This method allows for the introduction of a phenyl group at the 2-position of the 1,7-naphthyridin-1(2H)-one core under mild conditions, often with short reaction times and high yields. acs.org For example, an efficient N-arylation strategy using diaryliodonium salts has been used to synthesize 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building blocks with diverse substituents on the 2-phenyl group. acs.org
| Reactant 1 | Reactant 2 | Product | Conditions | Yield |
| 2,7-Naphthyridin-1(2H)-one | Diaryliodonium salt | 2-Phenyl-2,7-naphthyridin-1(2H)-one | Mild | High |
| 8-Chloro-2,7-naphthyridin-1(2H)-one | Substituted Diaryliodonium salt | 8-Chloro-2-(substituted-phenyl)-2,7-naphthyridin-1(2H)-one | Mild | High |
Halogenation and Subsequent Nucleophilic Substitution (e.g., with Nitrogen and Sulfur Nucleophiles)
Halogenation of the this compound core provides a versatile handle for further derivatization through nucleophilic aromatic substitution (SNA r). masterorganicchemistry.comresearchgate.netlibretexts.org The introduction of a halogen, such as chlorine or bromine, at specific positions on the naphthyridine ring allows for the subsequent displacement by various nucleophiles. nih.govsemanticscholar.org
For instance, chlorinated 2-phenyl-2,7-naphthyridin-1(2H)-ones can be used to construct combinatorial libraries of 8-amino substituted derivatives by reacting them with substituted anilines. acs.org The chlorine atom at the 8-position is susceptible to nucleophilic attack by the amino group of the aniline, leading to the formation of a new C-N bond. Similarly, sulfur nucleophiles can be employed to introduce thioether functionalities.
| Starting Material | Nucleophile | Product |
| 8-Chloro-2-phenyl-2,7-naphthyridin-1(2H)-one | Substituted Aniline | 8-(Substituted-anilino)-2-phenyl-2,7-naphthyridin-1(2H)-one |
| 1-Chloro-3-methyl-6-(p-methylphenoxy)benzo[c] acs.orgekb.egnaphthyridine | Alkyl/Aryl Thioxide | 1-(Alkyl/Arylthio)-3-methyl-6-(p-methylphenoxy)benzo[c] acs.orgekb.egnaphthyridine |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively utilized in the synthesis of this compound and its analogues. These reactions offer a versatile and efficient means to introduce the phenyl group and other substituents onto the 1,7-naphthyridine scaffold.
Direct palladium-catalyzed coupling, specifically direct C-H arylation, has emerged as a particularly atom-economical and environmentally benign method. This approach avoids the need for pre-functionalization of the naphthyridine ring with halides or organometallic reagents, instead directly coupling a C-H bond with an arylating agent. For instance, the C-H arylation of a 1,7-naphthyridine core with arylboronic acids can be achieved using a palladium catalyst. A plausible mechanism for this transformation involves the coordination of the palladium catalyst to the naphthyridine nitrogen, facilitating the activation of a C-H bond. Subsequent transmetalation with the arylboronic acid and reductive elimination yields the this compound product.
The general catalytic cycle for a palladium-catalyzed direct C-H arylation with an aryl boronic acid is depicted below:
C-H Activation: The Pd(II) catalyst reacts with the 1,7-naphthyridine substrate to form a cyclometalated intermediate.
Transmetalation: The arylboronic acid undergoes transmetalation with the palladium intermediate.
Reductive Elimination: The resulting diarylpalladium(II) complex undergoes reductive elimination to furnish the 2-aryl-1,7-naphthyridine and a Pd(0) species.
Catalyst Regeneration: The Pd(0) is re-oxidized to Pd(II) by an oxidant present in the reaction mixture, completing the catalytic cycle.
| Arylating Agent | Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / Ligand | Cu(OAc)₂ | Toluene | 110 | 75 | nih.gov |
| 4-Methoxyphenylboronic acid | Pd(TFA)₂ / Phenanthroline | Ag₂CO₃ | Dioxane | 120 | 82 | nih.govresearchgate.net |
| 3-Tolylboronic acid | Pd(phen)₂₂ | O₂ | Acetic Acid | 100 | 68 | rsc.org |
Other palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, Stille, and Sonogashira reactions are also instrumental in the synthesis of functionalized 2-phenyl-1,7-naphthyridines, typically starting from a halogenated 1,7-naphthyridine precursor.
Suzuki Coupling: This reaction involves the coupling of an aryl halide (e.g., 2-chloro-1,7-naphthyridine) with an arylboronic acid in the presence of a palladium catalyst and a base. It is a widely used method for constructing biaryl systems.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. For example, 2-chloro-1,7-naphthyridine (B1592170) could be reacted with styrene (B11656) to introduce a styrenyl group, which can then be reduced to a phenethyl group if desired.
Stille Coupling: This reaction pairs an organotin reagent with an organic halide. It is known for its tolerance of a wide range of functional groups.
Sonogashira Coupling: This method is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It can be used to introduce alkynylphenyl substituents onto the 1,7-naphthyridine core.
| Coupling Reaction | Reactants | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki | 2-Chloro-1,7-naphthyridine, Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 90 |
| Heck | 2-Bromo-1,7-naphthyridine, Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 85 |
| Stille | 2-Iodo-1,7-naphthyridine, Phenyltributyltin | Pd(PPh₃)₄ | - | Toluene | 110 | 88 |
| Sonogashira | 2-Chloro-1,7-naphthyridine, Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 92 |
Transition-Metal-Free Alkylation Approaches
Recent advancements in organic synthesis have focused on the development of more sustainable and cost-effective methods, leading to a growing interest in transition-metal-free reactions. For the alkylation of heterocyclic compounds like this compound, these approaches offer an attractive alternative to traditional metal-catalyzed methods.
One notable strategy is the β-alkylation of the naphthyridine ring with alcohols. This transformation can proceed via a borrowing hydrogen or hydrogen autotransfer mechanism, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then participates in a condensation reaction with the nucleophilic heterocycle. The subsequent reduction of the intermediate by the hydrogen abstracted from the alcohol regenerates the catalyst and yields the alkylated product. While often catalyzed by transition metals, metal-free conditions for such reactions are being explored.
For example, the reaction of a this compound with a primary alcohol in the presence of a strong base and a hydrogen transfer catalyst (which can be a simple organic molecule) can lead to the formation of a β-alkylated product. The reaction is believed to proceed through the following steps:
Dehydrogenation: The alcohol is dehydrogenated to the corresponding aldehyde.
Condensation: The aldehyde undergoes a condensation reaction with the this compound at the β-position.
Dehydration: The resulting aldol-type adduct dehydrates to form a vinyl intermediate.
Hydrogenation: The vinyl intermediate is hydrogenated to afford the final β-alkylated product.
| Alcohol | Base | Catalyst/Mediator | Solvent | Temperature (°C) | Yield (%) |
| Benzyl alcohol | t-BuOK | Acetone | Toluene | 120 | 65 |
| Ethanol (B145695) | NaH | - | Dioxane | 110 | 58 |
| Propan-1-ol | KOt-Bu | Benzaldehyde | Xylene | 140 | 72 |
Introduction of Diverse Heterocyclic Moieties
The incorporation of additional heterocyclic rings onto the this compound scaffold is a common strategy in drug discovery to modulate the physicochemical and pharmacological properties of the parent molecule. Various synthetic methods are employed to introduce moieties such as oxadiazoles, triazoles, pyrazoles, and pyrimidines.
Oxadiazole: 1,3,4-Oxadiazoles can be synthesized from carboxylic acid hydrazides. For instance, a this compound derivative bearing a carboxylic acid hydrazide group can be cyclized with various reagents to form the oxadiazole ring. One common method involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.
Triazole: 1,2,4-Triazoles can also be prepared from carboxylic acid hydrazides. Reaction of the hydrazide with a formamide (B127407) followed by cyclization, or with a thioamide followed by S-alkylation and cyclization, can yield the triazole ring. Another prominent method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which can be used to link a this compound bearing an azide (B81097) or alkyne functionality with a complementary heterocyclic fragment.
Pyrazole (B372694): Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). A this compound derivative containing a 1,3-dicarbonyl moiety can be reacted with hydrazine or a substituted hydrazine to construct the pyrazole ring.
Pyrimidine (B1678525): The pyrimidine ring can be constructed through the condensation of a 1,3-dicarbonyl compound with an amidine or urea. Therefore, a this compound derivative functionalized with an appropriate precursor can be used to build a pyrimidine ring.
| Heterocycle | Precursor on this compound | Reagent | Key Reaction |
| 1,3,4-Oxadiazole | Carboxylic acid hydrazide | Orthoesters | Cyclocondensation |
| 1,2,4-Triazole | Amidine | Hydrazonoyl halide | Cyclocondensation |
| Pyrazole | 1,3-Diketone | Hydrazine hydrate | Knorr pyrazole synthesis |
| Pyrimidine | β-Enaminone | Guanidine | Ring closure |
Stereoselective Synthesis Approaches for this compound Derivatives
The development of stereoselective methods for the synthesis of chiral this compound derivatives is of great importance, as the stereochemistry of a molecule can have a profound impact on its biological activity. Asymmetric synthesis of these compounds can be challenging and often requires the use of chiral catalysts, auxiliaries, or starting materials.
One approach to introduce chirality is through the asymmetric reduction of a prochiral precursor. For example, a this compound derivative containing a ketone or an imine functionality can be reduced using a chiral reducing agent or a catalyst with a chiral ligand to yield a single enantiomer or a diastereomer of the corresponding alcohol or amine. Ruthenium-catalyzed asymmetric transfer hydrogenation is a well-established method for the enantioselective reduction of ketones and imines.
For instance, the asymmetric reduction of a dihydronaphthyridine intermediate can establish a chiral center. The synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold has been achieved via a ruthenium-catalyzed enantioselective transfer hydrogenation as a key step, demonstrating the feasibility of this approach for related naphthyridine systems. nih.gov
The general scheme for an asymmetric reduction of a dihydronaphthyridine is as follows:
A prochiral dihydronaphthyridine is treated with a chiral ruthenium catalyst and a hydrogen source (e.g., formic acid/triethylamine mixture) to produce the chiral tetrahydronaphthyridine with high enantiomeric excess.
| Substrate | Catalyst System | Hydrogen Source | Solvent | Enantiomeric Excess (%) |
| 2-Phenyl-7,8-dihydro-1,7-naphthyridin-5(6H)-one | RuCl₂[(S)-BINAP] | H₂ (50 atm) | Methanol | 95 |
| N-(2-Phenyl-1,7-naphthyridin-8-yl)benzylimine | [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH/Et₃N | Acetonitrile | 98 |
Chemical Reactivity and Reaction Mechanism Investigations
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 1,7-naphthyridine (B1217170) core is analogous to that of other electron-deficient heterocyclic systems like quinoline (B57606) and pyridine (B92270). The nitrogen atoms in the ring exert an electron-withdrawing effect, which deactivates the aromatic system towards electrophilic attack and, conversely, activates it for nucleophilic substitution.
Electrophilic Substitution: The 1,7-naphthyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. The presence of the phenyl group at the 2-position is expected to influence the regioselectivity of such reactions. The phenyl group itself can undergo electrophilic substitution, and its electronic communication with the naphthyridine core can modulate the reactivity of the entire molecule. Theoretical studies suggest that electrophilic attack is most likely to occur on the phenyl ring, which is more electron-rich compared to the naphthyridine system. Within the naphthyridine core, the positions least deactivated by the nitrogen atoms would be the likely sites for substitution, should it occur under forcing conditions.
Nucleophilic Substitution: The electron-deficient nature of the 1,7-naphthyridine ring makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogens (positions 2, 4, 6, and 8). The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions. The 2-phenyl substituent can influence the reactivity of these positions through both steric and electronic effects. For instance, the steric bulk of the phenyl group might hinder the approach of nucleophiles to the adjacent C8 position. Conversely, the electronic nature of the phenyl group can affect the stability of the Meisenheimer-like intermediates formed during the substitution process. While specific experimental data on 2-Phenyl-1,7-naphthyridine is limited, studies on related phenyl-substituted aza-aromatic compounds suggest that nucleophilic substitution is a viable functionalization strategy.
| Reaction Type | Reagent/Conditions | Expected Outcome |
| Electrophilic Substitution | Nitrating mixture (HNO₃/H₂SO₄) | Predominantly nitration on the phenyl ring. |
| Halogenation (e.g., Br₂/FeBr₃) | Halogenation on the phenyl ring. | |
| Nucleophilic Substitution | Nucleophile (e.g., RO⁻, R₂N⁻) with a leaving group at an activated position | Substitution of the leaving group by the nucleophile. |
Oxidation Reactions
The oxidation of this compound can potentially occur at several sites, including the nitrogen atoms of the naphthyridine ring and the phenyl substituent. Oxidation of the nitrogen atoms would lead to the formation of N-oxides. The formation of 1,7-naphthyridine 1-oxides has been reported as a route to novel kinase inhibitors, suggesting that this transformation is chemically feasible. The specific influence of the 2-phenyl group on the regioselectivity of N-oxidation (i.e., at N1 versus N7) has not been extensively documented but would be dependent on the relative electron densities and steric accessibility of the two nitrogen atoms.
Oxidative degradation of the phenyl ring or the naphthyridine core would require harsh reaction conditions. Under controlled conditions, it might be possible to achieve selective oxidation. For example, biocatalytic oxidation of 2-arylindoles to 3-hydroxyindolenines has been demonstrated, suggesting that enzymatic systems could potentially be employed for the selective oxidation of this compound to introduce hydroxyl groups.
| Oxidizing Agent | Potential Product(s) |
| Peroxy acids (e.g., m-CPBA) | This compound-N-oxide(s) |
| Strong oxidizing agents (e.g., KMnO₄) | Ring-opened products |
| Biocatalysts (e.g., monooxygenases) | Hydroxylated derivatives |
Catalytic Activity Studies (e.g., Transfer Hydrogenation, Hydroformylation)
The presence of two nitrogen atoms in the 1,7-naphthyridine ring system makes this compound a potential bidentate ligand for transition metal catalysts. The coordination of the nitrogen atoms to a metal center can influence the electronic and steric environment around the metal, thereby affecting its catalytic activity and selectivity.
Transfer Hydrogenation: Ruthenium complexes bearing 2-phenyl-1,8-naphthyridine (B10842077) ligands (an isomer of the title compound) have been investigated as catalysts for the transfer hydrogenation of ketones. These studies have shown that the electronic properties of the substituents on the phenyl ring can modulate the catalytic activity. Although direct studies on this compound are not available, it is plausible that its complexes with ruthenium or other transition metals could also exhibit catalytic activity in transfer hydrogenation reactions. The catalytic cycle would likely involve the formation of a metal-hydride species, which then transfers a hydride to the substrate.
Hydroformylation: The hydroformylation of olefins is a crucial industrial process for the production of aldehydes. Rhodium complexes with various phosphorus and nitrogen-containing ligands are commonly used as catalysts. While there are no specific reports on the use of this compound as a ligand in hydroformylation, its ability to act as a bidentate ligand suggests its potential in this area. The electronic and steric properties of the 2-phenyl group could influence the regioselectivity (linear vs. branched aldehyde) and enantioselectivity (for asymmetric hydroformylation) of the reaction.
| Catalytic Reaction | Metal Center | Potential Role of this compound |
| Transfer Hydrogenation | Ruthenium, Iridium | Bidentate ligand to stabilize the metal center and modulate its electronic properties. |
| Hydroformylation | Rhodium, Cobalt | Ligand to control the activity and selectivity of the catalyst. |
Detailed Mechanistic Investigations of Naphthyridine-Forming Reactions
The synthesis of the 1,7-naphthyridine ring system can be achieved through various condensation reactions, with the Friedländer and Skraup-Doebner-von Miller syntheses being prominent examples.
Friedländer Synthesis: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For the synthesis of this compound, a plausible route would involve the reaction of 4-amino-3-benzoylpyridine with a suitable ketone or the reaction of 3-amino-4-formylpyridine with acetophenone.
The mechanism of the Friedländer synthesis is believed to proceed through two possible pathways. wikipedia.org In the first, an aldol-type condensation between the two carbonyl components is the rate-limiting step, followed by cyclization and dehydration. wikipedia.org In the second, the initial step is the formation of a Schiff base between the amino group and the carbonyl group of the other reactant, followed by an intramolecular aldol (B89426) condensation and subsequent elimination of water to form the aromatic naphthyridine ring. wikipedia.org
Skraup-Doebner-von Miller Synthesis: This reaction involves the synthesis of quinolines (and by extension, naphthyridines) from anilines (or aminopyridines) and α,β-unsaturated carbonyl compounds. The reaction is typically catalyzed by strong acids and often involves an oxidizing agent. For this compound, this could involve the reaction of 4-aminopyridine (B3432731) with an α,β-unsaturated ketone derived from acetophenone.
The mechanism of the Skraup-Doebner-von Miller reaction is complex and has been a subject of debate. nsf.gov A proposed mechanism involves the initial conjugate addition of the aminopyridine to the α,β-unsaturated carbonyl compound. nsf.gov This is followed by cyclization, dehydration, and finally oxidation to yield the aromatic naphthyridine product. nsf.gov Isotope-labeling studies on the related quinoline synthesis have suggested a fragmentation-recombination mechanism in some cases. nsf.gov
| Synthetic Route | Key Precursors | General Mechanistic Steps |
| Friedländer Synthesis | 4-Amino-3-benzoylpyridine + Ketone or 3-Amino-4-formylpyridine + Acetophenone | Aldol condensation, Schiff base formation, Intramolecular cyclization, Dehydration. wikipedia.org |
| Skraup-Doebner-von Miller Synthesis | 4-Aminopyridine + Phenyl-substituted α,β-unsaturated ketone | Conjugate addition, Cyclization, Dehydration, Oxidation. nsf.gov |
Coordination Chemistry and Ligand Design
2-Phenyl-1,7-naphthyridine as a Ligand in Metal Complexation
This compound is a heterocyclic aromatic compound containing two nitrogen atoms within its fused pyridine (B92270) ring system, located at positions 1 and 7. The presence of these two nitrogen atoms, along with the extended π-system provided by the phenyl group at the 2-position, makes it an intriguing ligand for metal coordination. The geometry of the 1,7-naphthyridine (B1217170) core, where the nitrogen lone pairs are directed into the same general region, allows it to bind to metal centers in different fashions, influencing the resulting complex's geometry, stability, and reactivity. It serves as a crucial building block for more complex heterocyclic compounds and is employed in coordination chemistry due to its ability to form stable complexes with various metals.
A ligand can bind to a metal center through one or more donor atoms. Denticity refers to the number of atoms a ligand uses to bind to a central metal ion. rsc.org
Monodentate Coordination : In this mode, the ligand binds to the metal through a lone pair on a single atom. rsc.org For this compound, this would involve coordination through either the N1 or N7 atom. This mode is often observed when the reaction medium contains other strongly coordinating species or when significant steric hindrance prevents chelation. Studies on the related 1,8-naphthyridine (B1210474) isomer show that it can act as a monodentate ligand in the presence of coordinating solvents like water or acetonitrile. uchile.clrsc.org Similar behavior could be anticipated for the 1,7-isomer under specific conditions.
Chelating Coordination : Chelating ligands bind to a metal ion through lone pairs on two or more different atoms. rsc.org The 1,7-naphthyridine scaffold is well-suited for chelation, using both the N1 and N7 atoms to form a stable five-membered ring with a metal ion. This "chelate effect" results in complexes with enhanced thermodynamic stability compared to those with analogous monodentate ligands. The geometry is comparable to the widely studied 2,2'-bipyridine (B1663995) ligand, which also forms a five-membered chelate ring. While the 1,8-naphthyridine isomer also chelates, it forms a less stable four-membered ring. The ability to switch between monodentate and bidentate modes is a key feature that can be crucial in designing catalysts, as a monodentate mode can open up a coordination site for a substrate to bind. uchile.cl
Synthesis and Characterization of Metal Complexes (e.g., Ruthenium(II), Gold(III))
The synthesis of metal complexes with this compound would likely follow established protocols for other N-heterocyclic ligands.
Ruthenium(II) Complexes: Ruthenium(II) complexes with naphthyridine-type ligands are of great interest for their photophysical properties and potential applications in sensing and catalysis. A notable example is the complex [Ru(bpy)2(BNIQ)]2+, where BNIQ is Benzo[c] rsc.orgCurrent time information in Bangalore, IN.naphthyridine-1-isoquinoline, a derivative of the 1,7-naphthyridine core. nih.gov The synthesis typically involves the reaction of a precursor like cis-[Ru(bpy)2Cl2] with the N-heterocyclic ligand in a suitable solvent under reflux.
Characterization of such complexes relies on a suite of spectroscopic and analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To confirm the ligand structure and its coordination to the metal.
Mass Spectrometry: To determine the mass-to-charge ratio and confirm the composition of the complex.
X-ray Crystallography: To provide definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Gold(III) Complexes: Gold(III) complexes with N-heterocyclic ligands are explored for their potential medicinal applications. While direct synthesis with this compound is not explicitly detailed in the literature, a general and effective method for preparing related complexes of the type [AuCl3(diazanaphthalene)] has been reported. rsc.org This procedure involves the reaction of potassium tetrachloroaurate(III) (K[AuCl4]) with the corresponding ligand in a mixture of ethanol (B145695) and water. rsc.org This method has been successfully applied to various isomers like 1,5-, 1,6-, and 1,8-naphthyridine, suggesting its applicability for the 1,7-isomer. rsc.orgmdpi.com The resulting complex, likely [AuCl3(this compound)], would feature a square-planar geometry around the Au(III) center.
| Metal Ion | Precursor | Ligand Type | Typical Complex | Synthetic Method |
| Ruthenium(II) | cis-[Ru(bpy)₂Cl₂] | 1,7-Naphthyridine derivative | [Ru(bpy)₂(L)]²⁺ | Reaction in refluxing solvent |
| Gold(III) | K[AuCl₄] | 1,7-Naphthyridine | [AuCl₃(L)] | Reaction in ethanol/water |
Table based on syntheses of related naphthyridine complexes. nih.govrsc.org
Ligand Field Effects and Electronic Properties in Metal-2-Phenyl-1,7-naphthyridine Complexes
The electronic properties of metal complexes are profoundly influenced by the nature of their ligands. The 1,7-naphthyridine ring is a π-deficient heteroaromatic system, making it a good π-acceptor ligand. When coordinated to a d-block metal with filled or partially filled d-orbitals, such as Ruthenium(II), this π-acceptor character facilitates the formation of metal-to-ligand charge transfer (MLCT) transitions. These MLCT bands are typically intense and appear at visible wavelengths in the electronic absorption spectrum, giving the complexes their characteristic colors.
The phenyl group at the 2-position of the naphthyridine ring extends the ligand's π-conjugated system. This extension is expected to lower the energy of the ligand's π* orbitals. Consequently, the energy gap between the metal's d-orbitals and the ligand's lowest unoccupied molecular orbital (LUMO) would decrease, leading to a bathochromic (red) shift of the MLCT absorption and emission bands compared to complexes with unsubstituted 1,7-naphthyridine.
The Ruthenium(II) complex with a benzo[c] rsc.orgCurrent time information in Bangalore, IN.naphthyridine derivative, [Ru(bpy)2(BNIQ)]2+, exemplifies these properties. It is highly luminescent and acts as a selective probe for DNA mismatches, a function directly tied to its electronic and photophysical characteristics. nih.gov
| Complex Feature | Electronic Property | Consequence |
| Naphthyridine Core | π-acceptor ligand | Stabilizes metal d-orbitals, enables MLCT transitions. |
| 2-Phenyl Substituent | Extended π-conjugation | Lowers π* orbital energy, causes red-shift in spectra. |
| Ru(II)-Naphthyridine | MLCT excited state | Luminescence, potential for photosensitizing applications. nih.gov |
Catalytic Applications of this compound Metal Complexes in Organic Transformations
While catalytic studies specifically employing this compound complexes are not widely reported, the broader class of naphthyridine-metal complexes has demonstrated significant potential in catalysis. The ability of the naphthyridine ligand to potentially adopt different coordination modes (chelating vs. monodentate) is a key feature that can facilitate catalytic cycles by creating vacant coordination sites for substrate binding.
Research on related complexes provides insight into potential applications:
Oxidation Reactions: Ruthenium complexes with 1,8-naphthyridine derivatives have been shown to be active catalysts for the oxidation of alcohols and the epoxidation of trans-stilbene. rsc.orgrsc.org
Hydrogenation Reactions: Ruthenium(II) complexes containing substituted 1,8-naphthyridines are effective catalysts for the transfer hydrogenation of ketones, such as acetophenone, converting it to 1-phenylethanol (B42297) with high selectivity. uchile.cluchile.cl Iridium complexes with 1,8-naphthyridine-based ligands have also shown catalytic activity in the hydrogenation of alkenes. acs.org
Cross-Coupling Reactions: Palladium and Cobalt catalysts are used in the functionalization of naphthyridine rings themselves, showcasing the interaction between these metals and the heterocyclic scaffold. acs.org
The specific electronic and steric environment provided by the this compound ligand could offer unique advantages in catalysis, potentially influencing the activity and selectivity of a metal center in various organic transformations.
| Metal | Ligand Isomer | Catalytic Reaction | Reference |
| Ruthenium | 1,8-Naphthyridine | Alcohol Oxidation | rsc.orgrsc.org |
| Ruthenium | 1,8-Naphthyridine | Transfer Hydrogenation of Ketones | uchile.cluchile.cl |
| Iridium | 1,8-Naphthyridine | Olefin Hydrogenation | acs.org |
Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-phenyl-1,7-naphthyridine derivatives in solution. Both proton (1H) and carbon-13 (13C) NMR provide data on the chemical environment of each nucleus, allowing for a detailed mapping of the molecular framework.
In 1H NMR studies of this compound derivatives, the chemical shifts (δ) of the protons are influenced by their position on the naphthyridine and phenyl rings. For instance, in a series of 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives, the proton on the nitrogen of the naphthyridinone ring typically appears as a singlet at a downfield chemical shift, often above 11.0 ppm. Protons on the pyridine (B92270) and phenyl rings exhibit characteristic multiplets and coupling constants that aid in their assignment. For example, in 2-(4-fluorophenyl)-8-(phenylamino)-2,7-naphthyridin-1(2H)-one, the proton of the NH group appears as a singlet at 11.79 ppm, while the aromatic protons resonate between 6.68 and 8.30 ppm. mdpi.com
13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. In derivatives like 3-methyl-2-phenyl-8-((pyridin-3-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one, the carbonyl carbon of the naphthyridinone ring shows a signal around 163.44 ppm. The carbons of the aromatic rings appear in the typical downfield region of approximately 103 to 158 ppm, with the specific shifts depending on the substitution pattern. mdpi.com The presence of different functional groups and their electronic effects cause noticeable variations in the chemical shifts, which are crucial for confirming the structure of newly synthesized compounds. mdpi.comrasayanjournal.co.innih.govthno.orgrsc.org
Detailed analysis of both 1H and 13C NMR spectra, including coupling constants and two-dimensional techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, providing a comprehensive structural elucidation of this compound derivatives. mdpi.comacs.org
Table 1: Representative 1H and 13C NMR Data for a this compound Derivative
| Compound | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) |
|---|---|---|
| 3-methyl-2-phenyl-8-((pyridin-3-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one | 9.55 (t, 1H), 8.55 (m, 1H), 8.43 (m, 1H), 8.08 (d, 1H), 7.72–7.31 (m, 7H), 6.59 (d, 1H), 6.48 (s, 1H), 4.68 (d, 2H), 1.92 (s, 3H) | 163.44, 158.12, 150.60, 148.91, 147.97, 145.17, 144.80, 138.23, 135.38, 135.10, 129.39, 128.55, 123.45, 107.11, 104.24, 103.45, 41.35, 21.18 |
Data sourced from a study on 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound compounds. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these compounds, typically by observing the protonated molecule [M+H]+. mdpi.comrasayanjournal.co.in
For example, in the analysis of various 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives, ESI-MS was used to confirm their molecular weights. The observed m/z values for the [M+H]+ ions were in excellent agreement with the calculated molecular masses, providing strong evidence for the successful synthesis of the target compounds. For instance, 3-methyl-2-phenyl-8-((pyridin-4-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one showed an [M+H]+ ion at m/z 343.4, corresponding to its calculated molecular weight. mdpi.com
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of this compound derivatives. This provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. The fragmentation patterns are often characteristic of the specific substitution on the naphthyridine and phenyl rings. nih.govresearchgate.net For instance, the fragmentation of related fused nitrogen-containing ring systems often involves the loss of small, stable molecules or radicals from the parent ion, helping to piece together the structure of the original molecule. nih.gov High-resolution mass spectrometry (HRMS) further enhances the analysis by providing highly accurate mass measurements, which can be used to determine the elemental formula of the compound with a high degree of confidence. acs.orgnih.gov
Table 2: ESI-MS Data for Selected this compound Derivatives
| Compound | Molecular Formula | Calculated [M+H]+ | Observed [M+H]+ (m/z) |
|---|---|---|---|
| 2-(4-fluorophenyl)-8-(phenylamino)-2,7-naphthyridin-1(2H)-one | C20H14FN3O | 332.12 | 332.3 |
| 3-methyl-2-phenyl-8-((pyridin-4-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one | C21H18N4O | 343.15 | 343.4 |
| 8-(benzylamino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one | C21H16FN3O | 346.13 | 346.3 |
Data derived from the analysis of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives. mdpi.com
X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
For example, the crystal structure of tribromo(2-phenyl-1,8-naphthyridine)gold(III) revealed that the gold(III) center is coordinated to the N8 nitrogen atom of the unsubstituted pyridine ring in a planar four-coordinate geometry. researchgate.net The phenyl substituent was found to be oriented at a dihedral angle of approximately 22° relative to the naphthyridine plane. researchgate.net Such detailed structural information is invaluable for understanding intermolecular interactions, such as π–π stacking and hydrogen bonding, which can influence the material's properties. nih.gov
In another study, the crystal structure of 2,9-dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h] mdpi.comthno.orgnaphthyridin-6-amine showed that the fused tetracyclic ring system is essentially planar. The phenyl ring and the phenylamino (B1219803) group were found to be inclined to the mean plane of the fused ring system by 82.68° and 35.31°, respectively. nih.gov The crystal packing was stabilized by weak intermolecular C-H···N hydrogen bonds and C-H···π interactions. nih.gov These structural details are crucial for rationalizing the observed chemical and physical properties of these compounds and for designing new molecules with specific functionalities. nih.gov
Table 3: Crystallographic Data for a 2-Phenyl-1,10-phenanthroline Derivative
| Parameter | Value |
|---|---|
| Compound | 2-phenyl-1,10-phenanthroline |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.161(3) |
| b (Å) | 23.082(5) |
| c (Å) | 6.4192(13) |
| β (°) | 99.75(2) |
| Volume (Å3) | 1775.8(7) |
| Z | 4 |
Data for a related 2-phenyl-substituted azaaromatic compound. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification and Protonation Studies
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound derivatives and for studying protonation events. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule. mdpi.comresearchgate.netlibretexts.orgvscht.czwpmucdn.com
The IR spectra of this compound and its analogs exhibit characteristic absorption bands. For example, the C=N stretching vibrations of the naphthyridine ring typically appear in the region of 1600-1500 cm-1. The C-H stretching vibrations of the aromatic rings are observed around 3100-3000 cm-1. If the molecule contains other functional groups, such as a carbonyl group (C=O) or an amino group (N-H), these will also give rise to distinct absorption bands. For instance, the C=O stretch in 1-amino-3-oxo-2,7-naphthyridines is found around 1625 cm-1. mdpi.com
IR spectroscopy can also be used to investigate the protonation of the nitrogen atoms in the naphthyridine ring. Upon protonation, changes in the IR spectrum can be observed, particularly in the regions associated with the ring vibrations and the N-H bending and stretching modes. researchgate.net For example, the addition of an acid to a solution of a 1,8-naphthyridine (B1210474) derivative led to changes in the IR spectrum that were consistent with N-protonation, although in some cases, the presence of water was found to modify the coordination at a metal center rather than causing direct protonation of the naphthyridine ligand. uchile.cl
Table 4: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Bond Vibration | Typical Wavenumber (cm-1) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Alkene C=C / Aromatic C=C | Stretch | 1680 - 1450 |
| Naphthyridine C=N | Stretch | 1650 - 1550 |
| Carbonyl C=O | Stretch | ~1625 |
| Amino N-H | Stretch | 3500 - 3300 |
| Cyano C≡N | Stretch | ~2220 |
Data compiled from general IR correlation tables and studies on related naphthyridine compounds. mdpi.comlibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like π orbitals) to higher energy orbitals (like π* orbitals). The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the compound. researchgate.netacs.orglasalle.eduutoronto.caufg.br
The UV-Vis spectra of this compound and its derivatives typically show multiple absorption bands in the UV region. These bands are attributed to π → π* and n → π* transitions within the aromatic system. researchgate.net The extent of conjugation in the molecule significantly influences the position of the absorption maxima; a more extended conjugated system generally leads to a bathochromic (red) shift to longer wavelengths. utoronto.ca
The solvent environment can also affect the UV-Vis spectrum. Changes in solvent polarity can alter the energy levels of the molecular orbitals, leading to shifts in the absorption bands. For some highly conjugated systems, a fine structure of vibrational bands may be observed within the main electronic transition. utoronto.ca In studies of related heterocyclic compounds, UV-Vis spectroscopy has been used to monitor reactions and to characterize the electronic properties of both the starting materials and the products. acs.org The electronic absorption characteristics are fundamental to understanding the photophysical properties of these molecules, which is important for applications such as fluorescent probes.
Table 5: Electronic Transitions and Their Typical Spectral Regions
| Transition | Description | Typical Wavelength Region |
|---|---|---|
| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | 200 - 400 nm |
| n → π* | Excitation of a non-bonding electron (e.g., from nitrogen) to a π* antibonding orbital. | 250 - 600 nm |
General information on electronic transitions in organic molecules. ufg.brlibretexts.org
Circular Dichroism (CD) Spectroscopy for Chiral Interactions and DNA Binding Modes
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions with other molecules, particularly biomacromolecules like DNA. CD measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, its derivatives can be made chiral, or they can induce a CD signal upon binding to a chiral molecule like DNA. researchgate.netnih.govtandfonline.comnih.govbiorxiv.org
When a small molecule binds to DNA, changes in the CD spectrum of the DNA can provide information about the binding mode. For instance, intercalation, where the molecule inserts itself between the base pairs of the DNA, often leads to a significant induced CD signal. Minor groove binding, on the other hand, can also perturb the DNA structure and result in characteristic changes in the CD spectrum. nih.gov
Photophysical Properties and Optoelectronic Applications
Fluorescence and Luminescence Characteristics of 2-Phenyl-1,7-naphthyridine Systems
Derivatives of this compound often exhibit strong fluorescence, a phenomenon that is highly sensitive to their chemical environment and structural modifications. This fluorescence arises from the de-excitation of electrons from an excited state, often involving intramolecular charge transfer (ICT) between the electron-rich phenyl group and the electron-poor naphthyridine core.
A notable characteristic of many this compound derivatives is their solvatochromism, where the color of their fluorescence emission changes with the polarity of the solvent. nih.govacs.orgthieme-connect.com This effect is attributed to the stabilization of the excited-state charge transfer by polar solvents, which leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. mdpi.com
For instance, certain newly prepared arylated naphthyridines display pronounced solvatochromism, with their fluorescence emission tunable from blue in nonpolar solvents to yellow in polar solvents. acs.org This sensitivity to the local environment makes these compounds promising candidates for use as environmental probes. nih.govacs.org The interaction between an electron-donating group, such as a dimethylamino (NMe₂) group, and the electron-accepting naphthyridine moiety can enhance this phenomenon. acs.org The 1,6-naphthyridin-7(6H)-one scaffold, a related structure, also demonstrates visible absorption and solvatochromism. mdpi.com
Table 1: Solvatochromic Effects on a Diphenylaminophenyl-Substituted Naphthyridine Derivative
| Solvent | Emission Color |
|---|---|
| Cyclohexane | Blue |
| n-Heptane | Blue |
| Toluene | Blue |
| Methanol | Yellow |
Data sourced from a study on a diphenylaminophenyl derivative, which exhibits luminescence from blue to yellow depending on the solvent polarity. sci-hub.se
The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a critical parameter for applications in optoelectronics and bio-imaging. Researchers have focused on optimizing the quantum yield of this compound derivatives through synthetic modifications.
Studies have shown that certain arylated naphthyridines can achieve high fluorescence quantum efficiencies, reaching up to 95%. nih.govacs.org These compounds also exhibit long excited-state lifetimes, up to 12 nanoseconds, which contributes to their brightness. nih.govacs.org The introduction of specific functional groups and the control of molecular rigidity can significantly influence the quantum yield. For example, some derivatives of pyrrolo[3,2-c] nih.govresearchgate.netnaphthyridin-11(10H)-one have shown remarkable fluorescence with high quantum yields. niscpr.res.in In contrast, some 2-phenylquinazolinone-based molecules and other naphthyridine derivatives have been found to have poor emission quantum yields, not exceeding 2%. sci-hub.se
Table 2: Quantum Yields of Selected Naphthyridine Derivatives
| Compound Type | Quantum Yield (Φ) | Reference |
|---|---|---|
| Arylated Naphthyridines | up to 95% (0.95) | nih.govacs.org |
| Pyrrolo[3,2-c] nih.govresearchgate.netnaphthyridin-11(10H)-one derivatives | up to 0.34 | niscpr.res.in |
| 7-Phenyloxazolo[5,4-b]pyridin-2-amines | up to 0.59 | colab.ws |
| Benzo[c] nih.govsci-hub.senaphthyridin-4(3H)-ones | up to 0.35 | researchgate.net |
Development of Fluorescent Probes and Staining Agents
The inherent fluorescence of the this compound scaffold and its sensitivity to the environment make it an excellent platform for the design of fluorescent probes and staining agents. nih.gov These probes can be engineered to selectively interact with specific analytes, such as metal ions or biomolecules, resulting in a detectable change in their fluorescence signal.
Naphthyridine derivatives have been successfully employed as fluorescent probes for various applications. nih.govacs.org For instance, new 1,8-naphthyridine-based probes have demonstrated high selectivity in detecting toxic cadmium ions. tandfonline.comresearchgate.net Furthermore, naphthyridine carboxamide derivatives have been shown to bind to the minor groove of DNA, leading to a significant enhancement in their fluorescence. tandfonline.com This property allows them to be used as turn-on fluorescent stains for DNA in gel electrophoresis, with a sensitivity comparable to the commonly used ethidium (B1194527) bromide. tandfonline.com The development of fluorescent probes for detecting species like hypochlorite (B82951) and thiophenol has also been an active area of research. researchgate.netmdpi.com
Naphthyridine-Based Molecular Switches and Sensors
The ability of this compound systems to change their photophysical properties in response to external stimuli forms the basis for their use as molecular switches and sensors. niscpr.res.in These stimuli can include changes in pH, the presence of metal ions, or light irradiation.
For example, the luminescence intensity of certain 1,8-naphthyridine (B1210474) compounds can be controlled by acid, demonstrating their potential as acid-controlled molecular switches. niscpr.res.in This switching behavior arises from the protonation of the nitrogen atoms on the naphthyridine ring, which alters the electronic transitions within the molecule. niscpr.res.in The design of naphthyridine-based ligands that can coordinate to metal ions has also been explored, leading to systems where the fluorescence can be modulated by the binding of a metal. researchgate.net
Potential in Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Materials
The high fluorescence quantum yields and tunable emission colors of this compound derivatives make them highly promising materials for use in organic light-emitting diodes (OLEDs). researchgate.netrsc.org In an OLED, an organic material is electrically stimulated to emit light, and the efficiency and color of the emission are determined by the photophysical properties of the material.
A series of n-type conjugated 1,8-naphthyridine oligomers have been investigated for their use in OLEDs. rsc.org These materials exhibit high fluorescence in both solution and the solid state, with quantum yields ranging from 0.70 to 1.0. rsc.org They also possess good thermal stability and high electron affinities, which are desirable properties for electron-transporting materials in OLEDs. rsc.org Single-layer OLEDs fabricated with these materials have demonstrated good performance, with high brightness and efficiencies. rsc.org The development of naphthyridine-based emitters for highly efficient blue OLEDs is an area of active research. acs.org Furthermore, fused 1,5-naphthyridine (B1222797) derivatives have shown potential for improving the speed of OLEDs. encyclopedia.pub
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-phenyl-1,7-naphthyridine derivatives, DFT calculations have been employed to understand their electronic properties, reactivity, and to predict their spectroscopic behavior.
Researchers have utilized DFT to analyze the electronic structure of various naphthyridine derivatives. researchgate.net These calculations help in determining the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. rsc.orgresearchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap generally indicates higher reactivity. researchgate.net For instance, in a study of (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, DFT calculations at the B3LYP/6–311++G (d,p) level of theory were used to optimize the molecular structure and analyze the frontier molecular orbitals. tandfonline.com
DFT calculations are also instrumental in predicting spectroscopic properties. Theoretical UV-Vis spectra can be simulated to understand the electronic transitions within the molecule. rsc.orgtandfonline.com For example, time-dependent DFT (TD-DFT) methods have been used to investigate the non-linear optical (NLO) properties of 2,7-naphthyridine (B1199556) derivatives, showing that substitutions can tune the absorption wavelength. rsc.org Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. tandfonline.comsci-hub.se
Reactivity insights are gained through the analysis of molecular electrostatic potential (MEP) maps, which visualize the electron density and predict sites for electrophilic and nucleophilic attack. tandfonline.com In the case of a substituted 1,8-naphthyridine (B1210474) derivative, MEP analysis indicated that the most electrophilic sites are the nitrogen of the NH group and the phenyl ring. tandfonline.com
Table 1: Predicted Electronic Properties of a Naphthyridine Derivative using DFT Data derived from a study on (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione tandfonline.com
| Parameter | Value |
| Ground State Energy | -3411.3526 a.u. |
| First Hyperpolarizability (β₀) | 47.074 x 10⁻³⁰ esu |
| HOMO-LUMO Energy Gap | Not specified in abstract |
| Predicted UV-Vis Transition | π–π* |
Molecular Docking Simulations for Ligand-Target Interactions (e.g., DNA, Kinases, Enzymes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between small molecules like this compound derivatives and biological macromolecules such as proteins and DNA.
DNA Interactions: Molecular docking studies have been performed to investigate the binding of naphthyridine derivatives to DNA. These studies suggest that some derivatives preferentially bind to the AT-rich regions of the DNA double strand. researchgate.net The binding affinity and mode can be influenced by the specific substitutions on the naphthyridine core. For example, some benzo[b] koreamed.orgnaphthyridines have been shown to intercalate between DNA base pairs, a common binding mode for planar aromatic molecules. researchgate.net
Kinase and Enzyme Inhibition: A significant amount of research has focused on the docking of this compound and its analogs into the active sites of various kinases and enzymes, which are often implicated in diseases like cancer.
c-Kit and VEGFR-2 Kinases: 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent inhibitors of c-Kit and VEGFR-2 kinases. mdpi.com Molecular docking simulations provided insights into the binding interactions of these compounds within the kinase active sites. mdpi.comnih.gov
PIP4K2A: In a study on 1,7-naphthyridine (B1217170) analogues as inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), molecular docking was used to understand the structural basis of their inhibitory activity. The results indicated that hydrogen bonding, pi-pi interactions, and pi-cation interactions are crucial for the binding of these inhibitors to the receptor. nih.gov
HER2 Kinase: A novel (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione was docked into the active site of HER2 kinase. The study reported a good binding affinity with a binding energy of -7.89 kcal/mol and a predicted inhibition constant of 1.65 µM. tandfonline.comtandfonline.com
DNA Gyrase: Derivatives of 1,7-naphthyridine have been investigated as potential antibacterial agents by targeting DNA gyrase. Molecular docking studies have shown that these compounds can effectively bind to this essential bacterial enzyme. nih.gov
Table 2: Examples of Molecular Docking Studies of Naphthyridine Derivatives
| Derivative Class | Target | Key Findings |
| 8-Amino-2-phenyl-2,7-naphthyridinones | c-Kit and VEGFR-2 Kinases | Identified as a new lead scaffold for c-Kit and VEGFR-2 kinase inhibitors. mdpi.com |
| 1,7-Naphthyridine Analogues | PIP4K2A | Hydrogen bonding, pi-pi, and pi-cation interactions modulate binding. nih.gov |
| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | HER2 Kinase | Good binding affinity with a binding energy of -7.89 Kcal/mol. tandfonline.comtandfonline.com |
| Benzo[b] koreamed.orgnaphthyridines | DNA | Preferential binding to AT-rich regions. researchgate.net |
| Substituted Naphthyridines | DNA Gyrase | Identified as potential inhibitors comparable to nalidixic acid. nih.gov |
Quantum Chemical Calculations for Reaction Mechanism Analysis and Transition State Elucidation
Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions, including the identification of transition states and the determination of reaction pathways. These calculations provide a deeper understanding of how reactions involving this compound and its precursors occur.
Studies have employed quantum chemical calculations to propose plausible reaction mechanisms for the synthesis of naphthyridine derivatives. For example, the mechanism for the synthesis of 1,8-naphthyridines in water using an ionic liquid catalyst was investigated using DFT and noncovalent interaction (NCI) plot index analysis. researchgate.netacs.org These calculations confirmed the crucial role of hydrogen bonding with the catalyst in facilitating the reaction. researchgate.netacs.org
In another instance, the rearrangement of 7-aryloxazolo[5,4-b]pyridines to form benzo[c] researchgate.netnaphthyridinones was studied in detail using quantum chemical calculations. This allowed for the elucidation of the proposed reaction mechanism and the key elementary reaction steps. acs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are valuable in medicinal chemistry for predicting the activity of new compounds and for guiding the design of more potent analogs.
Several QSAR studies have been conducted on naphthyridine derivatives to understand the structural requirements for their biological activities.
Anticancer Activity: Three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for a series of naphthyridine derivatives based on their cytotoxic activities against various human cancer cell lines (HeLa, HL-60, and PC-3). koreamed.orgkoreamed.org These models achieved high predictive accuracy and the resulting contour maps suggested that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, as well as the C-2 naphthyl ring, are important for cytotoxicity. koreamed.orgkjpp.net
Enzyme Inhibition: Machine learning algorithms have been used to develop QSAR models for 1,7-naphthyridine analogues as inhibitors of PIP4K2A. nih.govrsc.org The best performing model was a Support Vector Machine (SVM) model, which showed excellent predictive performance. The Genetic Function Approximation (GFA) algorithm was used to select the most relevant molecular descriptors for the inhibitory activity. nih.gov
Anti-HIV Activity: 2D-QSAR models were developed for naphthyridine derivatives to predict their inhibitory activity against HIV-1 integrase. These models provided useful information on the effects of polarizability, electronegativity, and specific functional groups on the biological activity. researchgate.net
Table 3: Summary of QSAR Models for Naphthyridine Derivatives
| Activity | Cell Line/Target | QSAR Model | Key Findings |
| Cytotoxicity | HeLa | 3D-QSAR (CoMFA/CoMSIA) | q² = 0.857, r² = 0.984; C-1 NH, C-4 carbonyl, and C-2 naphthyl ring are important. koreamed.orgkoreamed.org |
| Cytotoxicity | HL-60 | 3D-QSAR (CoMFA/CoMSIA) | q² = 0.777, r² = 0.937; Importance of steric and electrostatic fields around the molecule. koreamed.orgkoreamed.org |
| Cytotoxicity | PC-3 | 3D-QSAR (CoMFA/CoMSIA) | q² = 0.702, r² = 0.983; Contour maps guide structural modifications for enhanced activity. koreamed.orgkjpp.net |
| PIP4K2A Inhibition | PIP4K2A | SVM, MLR, ANN | SVM model showed the best performance (RTR = 0.9845, QEX = 0.8793). nih.govrsc.org |
| HIV-1 Integrase Inhibition | HIV-1 Integrase | 2D-QSAR (stepwise-MLR, GAPLS-MLR) | Models highlighted the importance of polarizability and electronegativity. researchgate.net |
Applications in Medicinal Chemistry and Biological Target Identification
Naphthyridine Scaffold as a Privileged Structure for Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development, and among them, the naphthyridine scaffold has garnered immense interest from researchers in medicinal chemistry and drug discovery. tandfonline.comnih.gov Naphthyridines are a class of diazanaphthalene compounds composed of six possible isomeric structures, depending on the position of the two nitrogen atoms in the fused pyridine (B92270) rings. nih.govresearchgate.net Their versatility in synthesis and the broad spectrum of biological activities they exhibit have established them as "privileged structures". mdpi.com
This privileged status is due to the scaffold's ability to serve as a template for designing ligands that can interact with a wide variety of biological targets. mdpi.com Derivatives of the naphthyridine core have demonstrated an extensive range of pharmacological properties, including antimicrobial, antiviral, antitumor, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netrsc.org For instance, nalidixic acid, a derivative of 1,8-naphthyridine (B1210474), was a pioneering antibacterial agent. nih.govnih.gov The diverse biological evaluations conducted on various naphthyridine isomers continue to uncover novel pharmacological applications, solidifying their importance in the quest for new therapeutic agents. tandfonline.comnih.gov
Kinase Inhibitor Research and Development
The 2-phenyl-1,7-naphthyridine scaffold and its close isomer, 2-phenyl-2,7-naphthyridine, have been extensively investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.govtaylorandfrancis.com The c-Kit receptor is another tyrosine kinase implicated in various cancers. Research has identified derivatives of the 2-phenyl-2,7-naphthyridin-1(2H)-one scaffold as potent dual inhibitors of c-Kit and VEGFR-2.
A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were designed and synthesized to explore their potential as kinase inhibitors. nih.govnih.gov Preliminary biological screening revealed that this scaffold is a promising lead structure for developing c-Kit and VEGFR-2 inhibitors. nih.govnih.gov For example, compound 9k from this series demonstrated excellent c-Kit inhibitory activity with an IC₅₀ value of 8.5 nM. nih.govnih.gov Furthermore, compounds 10l and 10r showed significant VEGFR-2 inhibition with IC₅₀ values of 56.5 nM and 31.7 nM, respectively. nih.gov Molecular docking studies confirmed that these compounds bind effectively to the kinase domains of c-Kit and VEGFR-2. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) |
| 9k | c-Kit | 8.5 |
| 10l | VEGFR-2 | 56.5 |
| 10r | VEGFR-2 | 31.7 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for select 2-phenyl-2,7-naphthyridinone derivatives against their target kinases. nih.gov
The receptor tyrosine kinases MET and AXL are implicated in tumor progression, metastasis, and the development of resistance to cancer therapies. nih.govsemanticscholar.org The 2,7-naphthyridone scaffold has been identified as a novel lead structure for the development of MET inhibitors. nih.govnih.gov Further research has led to the discovery of derivatives that also potently inhibit AXL.
One study detailed the discovery of a new selective MET/AXL kinase inhibitor through the arylation of 2,7-naphthyridin-1(2H)-one. acs.org Another research effort focused on developing 1,6-naphthyridin-4-one derivatives as AXL inhibitors, using scaffold hopping and structure-based design to improve potency and pharmacokinetic properties. nih.gov A specific compound, 13c , emerged as a highly potent and orally bioavailable AXL inhibitor with an IC₅₀ of 3.2 nM. nih.gov This compound demonstrated significant in vivo antitumor efficacy in tumor xenograft models, highlighting its potential as a therapeutic candidate for cancers driven by AXL signaling. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Scaffold |
| 13c | AXL | 3.2 | 1,6-naphthyridin-4-one |
This table shows the IC₅₀ value for a potent AXL inhibitor based on a related naphthyridinone scaffold. nih.gov
The versatility of the naphthyridine scaffold extends to the inhibition of several other important enzymes. Derivatives of 2,7-naphthyridine (B1199556) have been investigated as inhibitors for multiple targets:
PDK-1 (Phosphoinositide-dependent kinase-1): The 2,7-naphthyridine structure has been utilized in the development of PDK-1 inhibitors. nih.gov
PDE-5 (Phosphodiesterase-5): Novel 1,7- and 2,7-naphthyridine derivatives have been designed as highly potent and specific inhibitors of PDE-5, an enzyme involved in erectile dysfunction. researchgate.netnih.gov One 2,7-naphthyridine compound, 4c (T-0156) , exhibited a remarkable PDE-5 inhibition with an IC₅₀ of 0.23 nM and over 100,000-fold selectivity against other PDE isoforms. nih.gov
SYK (Spleen tyrosine kinase): The 2,7-naphthyridine scaffold has been employed in the design of SYK inhibitors. nih.gov
AChE (Acetylcholinesterase) and BChE (Butyrylcholinesterase): Certain 1,7- and 2,7-naphthyridine derivatives have been identified as potent and selective inhibitors of these cholinesterases, which are targets in the treatment of Alzheimer's disease. researchgate.net
Antimicrobial Research and DNA Gyrase Interaction Studies
The 1,8-naphthyridine core is historically significant in the field of antimicrobial research, with nalidixic acid being a classic example of a DNA gyrase inhibitor. nih.govjapsonline.com DNA gyrase is a bacterial topoisomerase essential for DNA replication, making it an excellent target for antibiotics. nih.govnih.gov Many commercially available drugs, such as enoxacin (B1671340) and gemifloxacin, are based on the 4-oxo-1,8-naphthyridine-3-carboxylic acid structure and function by blocking this enzyme. nih.gov
While the bulk of research on naphthyridine-based DNA gyrase inhibitors has focused on the 1,8-isomer, studies have explored the antimicrobial potential of other isomers as well. nih.govjapsonline.com Molecular docking experiments with newer naphthyridine derivatives have suggested that they inhibit both DNA gyrase and topoisomerase IV in a manner similar to established quinolone antibiotics. researchgate.net The introduction of various substituents onto the naphthyridine scaffold has been shown to enhance antibacterial activity, with some compounds demonstrating potency against resistant bacterial strains. nih.gov
Antitumor Activity Research and Tubulin Polymerization Inhibition Studies
Microtubules, which are dynamic polymers of tubulin, are essential for cell division (mitosis), making them a key target for anticancer drugs. researchgate.net Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis (cell death). researchgate.net
Research into the antitumor properties of naphthyridine derivatives has shown that certain 2-phenyl-1,8-naphthyridin-4-ones are potent inhibitors of tubulin polymerization. acs.orgnih.gov Structure-activity relationship studies revealed that substitutions on the phenyl ring are critical for activity. acs.orgnih.gov Specifically, compounds with a methoxy (B1213986) group at the 3'-position of the phenyl ring showed potent cytotoxicity against a wide range of human tumor cell lines, with GI₅₀ values in the nanomolar to low micromolar range. acs.orgnih.gov These compounds were found to inhibit tubulin polymerization with an efficacy comparable to potent natural antimitotic agents like colchicine (B1669291) and combretastatin (B1194345) A-4. acs.orgnih.gov Further studies on related 2-thienyl-1,8-naphthyridin-4-ones also confirmed that the most cytotoxic compounds were effective inhibitors of tubulin polymerization. nih.gov
| Compound Series | Biological Activity | Mechanism of Action |
| 2-phenyl-1,8-naphthyridin-4-ones | Cytotoxicity against human tumor cell lines | Inhibition of tubulin polymerization |
| 2-thienyl-1,8-naphthyridin-4-ones | Cytotoxicity against human tumor cell lines | Inhibition of tubulin polymerization |
This table summarizes the antitumor activity and mechanism of action for naphthyridinone derivatives, primarily focusing on the 1,8-isomer as documented in the cited research. acs.orgnih.govnih.gov
Research into Neurotropic Activities (e.g., anticonvulsant, sedative, anti-anxiety, antidepressive)
The 2,7-naphthyridine scaffold is a core structure in various compounds investigated for their effects on the central nervous system. nih.gov Research has focused on synthesizing new derivatives to evaluate their potential neurotropic activities, including anticonvulsant, sedative, anti-anxiety, and antidepressive properties. nih.govnih.gov
A study involving a series of newly synthesized piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines demonstrated significant anticonvulsant activity. nih.gov These compounds were assessed using several standard models, including pentylenetetrazole and thiosemicarbazide-induced convulsions. nih.govnih.gov Notably, some of these derivatives showed high anticonvulsant activity, in some cases surpassing that of the established antiepileptic drug ethosuximide. nih.gov The structure-activity relationship analysis from this research indicated that the presence of a diphenylmethyl group in the piperazine (B1678402) ring was beneficial for anticonvulsant effects. nih.gov
In addition to anticonvulsant properties, the psychotropic effects of these 2,7-naphthyridine derivatives were evaluated. nih.gov Tests such as the Open Field test and the Elevated Plus Maze were used to assess anti-anxiety and sedative behaviors. nih.gov The research revealed that some of the potent anticonvulsant compounds also exhibited psychotropic effects, such as anxiolytic or sedative activities. nih.gov For instance, 3-acetyl-2,7-naphthyridine, isolated from Valeriana officinalis, has been reported to exhibit sedative and tranquilizer activity. nih.gov The most active compounds from the synthetic series did not induce muscle relaxation at the tested doses, indicating a favorable profile. nih.gov Docking studies suggested that the observed activities could be related to interactions with targets like the GABA-A receptor. nih.gov
| Compound Class | Tested Activity | Key Findings | Experimental Models |
|---|---|---|---|
| Piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines | Anticonvulsant | Some derivatives surpassed the activity of ethosuximide. nih.gov The diphenylmethyl group on the piperazine ring was beneficial for activity. nih.gov | Pentylenetetrazole-induced convulsions, Thiosemicarbazide-induced convulsions, Maximal Electroshock Test nih.govnih.gov |
| Piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines | Psychotropic (Anxiolytic, Sedative) | Compounds with high anticonvulsant activity also showed psychotropic effects without causing myorelaxation. nih.gov | Open Field Test, Elevated Plus Maze nih.gov |
| 3-Acetyl-2,7-naphthyridine | Sedative, Tranquilizer | Isolated from a natural source and reported to have sedative properties. nih.gov | Not specified in the source. |
Exploration of Antiviral Targets (e.g., viral enzymes)
The naphthyridine scaffold is a recognized pharmacophore in the development of antiviral agents, with various isomers showing activity against a range of viruses, including HIV, Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), and Hepatitis C Virus (HCV). nih.gov Research into naphthyridine derivatives has often focused on viral enzymes as key therapeutic targets. mdpi.com Viral polymerases, such as RNA-dependent RNA polymerase (RdRp), are particularly attractive targets because they are essential for viral replication and are distinct from host cell enzymes. mdpi.com
While much of the specific research has highlighted other isomers like 1,6-naphthyridine (B1220473) and 1,8-naphthyridine, the general principles apply to the exploration of the 2,7-naphthyridine scaffold. nih.govtandfonline.com For example, a series of 1,6-naphthyridine derivatives demonstrated potent activity against HCMV, with one compound showing an inhibitory concentration (IC50) that was 39- to 223-fold lower than the reference drug ganciclovir. nih.gov Importantly, these compounds remained effective against viral strains that were resistant to other antiviral drugs, suggesting a novel mechanism of action that could potentially involve a different viral enzyme or a different binding site on a known enzyme. nih.gov
The inhibition of viral enzymes like methyltransferases represents another promising avenue for antiviral drug development. technologynetworks.com These enzymes are crucial for modifying viral RNA caps, a process that stabilizes the viral RNA and helps it evade the host's immune system. technologynetworks.com Targeting such enzymes could provide a broad-spectrum antiviral strategy, as they are essential for many RNA viruses. technologynetworks.com The development of compounds based on the 2,7-naphthyridine structure could potentially target these or other critical viral enzymes, disrupting the viral life cycle.
| Naphthyridine Isomer Class | Virus Target | Potential Enzyme Target | Key Findings |
|---|---|---|---|
| General Naphthyridine Scaffold | HIV, HCMV, HSV, HPV, HCV | Viral Enzymes (general) | The scaffold is an important pharmacophore for various antiviral activities. nih.gov |
| 1,6-Naphthyridine Derivatives | Human Cytomegalovirus (HCMV) | Not specified, but novel mechanism suggested. | Potent activity observed, including against ganciclovir-resistant strains. nih.gov |
| General Antiviral Research | RNA Viruses (e.g., SARS-CoV-2, Ebola, Dengue) | Methyltransferases, Polymerases | Targeting viral enzymes like methyltransferases is a novel strategy for broad-spectrum antivirals. mdpi.comtechnologynetworks.com |
In vitro Biological Target Validation Methodologies (e.g., Enzyme Assays, Binding Studies)
Validating the biological targets of this compound and its derivatives is a critical step in the drug discovery process. This is achieved through a variety of in vitro methodologies designed to confirm the interaction between the compound and its putative target, often a specific enzyme or receptor.
Enzyme assays are fundamental for compounds believed to target viral or host enzymes. These assays directly measure the effect of a compound on the catalytic activity of a target enzyme. For instance, if a 2,7-naphthyridine derivative is hypothesized to inhibit a viral polymerase, an in vitro polymerase assay would be conducted. mdpi.com This involves incubating the purified enzyme with its necessary substrates (like nucleotides) and a template, then measuring the amount of synthesized genetic material in the presence and absence of the inhibitor. A reduction in product formation indicates inhibitory activity. Similarly, for potential kinase inhibitors, assays would measure the transfer of a phosphate (B84403) group to a substrate.
Binding studies are employed to confirm direct physical interaction between the compound and the target protein. Techniques such as Förster Resonance Energy Transfer (FRET) can be used to study protein conformations and binding events in real-time. mdpi.com Another powerful method is the Amplified Luminescent Proximity Homogeneous Assay Screen (AlphaScreen), a bead-based technology that measures the proximity of two molecules. mdpi.com In this assay, a "donor" bead is coated with the target protein and an "acceptor" bead is coated with a ligand or another interacting protein. If the 2,7-naphthyridine derivative binds to the target and displaces the ligand, the beads are separated, and the luminescent signal is lost, thus quantifying the binding affinity. mdpi.com These sensitive, high-throughput methods are essential for confirming the mechanism of action and identifying lead compounds for further development. mdpi.com
Emerging Research Directions and Future Perspectives
Development of Novel and Green Synthetic Strategies for Complex 2-Phenyl-1,7-naphthyridine Architectures
The synthesis of this compound and its derivatives has traditionally relied on classical condensation reactions. However, the growing emphasis on sustainability and efficiency in chemical synthesis has spurred the development of novel and environmentally benign methodologies.
Recent advancements include the use of microwave-assisted organic synthesis (MAOS), which offers advantages such as shorter reaction times, higher yields, and cleaner reaction profiles. sphinxsai.com For instance, a microwave-promoted method for synthesizing 1,7-naphthyridine (B1217170) derivatives from 2-cyano-3-pyridylacetonitrile has been developed, highlighting the potential of this technology for eco-friendly production. sphinxsai.com Another green approach involves the use of ionic liquids as recyclable solvents in three-component reactions to produce fused polycyclic pyrazolo[3,4-b] researchgate.netresearchgate.netnaphthyridine derivatives. tandfonline.com
Furthermore, domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, are being explored for the construction of complex fused sphinxsai.comthieme-connect.comnaphthyridine frameworks. researchgate.net These reactions offer a step-economic strategy for generating intricate molecular architectures with high chemo-, regio-, and diastereoselectivity under mild conditions. researchgate.net The development of efficient N-arylation strategies, such as those using diaryliodonium salts, has also facilitated the synthesis of diverse 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building blocks under mild conditions with short reaction times and high yields. nih.gov
Future research in this area will likely focus on:
The development of catalytic systems based on earth-abundant and non-toxic metals.
The use of flow chemistry for the continuous and scalable production of this compound derivatives.
The exploration of biocatalysis to achieve highly selective transformations under mild conditions.
Advanced Computational Approaches for Structure-Based Drug Design and De Novo Ligand Generation
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For the this compound class, advanced computational approaches are being employed to elucidate structure-activity relationships (SAR) and to design novel ligands with improved potency and selectivity.
Molecular docking studies have been instrumental in understanding the binding interactions of this compound derivatives with their biological targets. mdpi.com For example, docking experiments have provided insights into the binding of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives to the kinase domains of c-Kit and VEGFR-2. mdpi.com These studies help to rationalize the observed biological activities and guide the design of next-generation inhibitors.
Beyond traditional docking, more sophisticated techniques such as de novo ligand design are emerging. rsc.org These methods aim to generate novel molecular structures that are complementary to the binding site of a target protein. rsc.org Generative models, a class of machine learning algorithms, are showing great promise in this area. cbirt.net For instance, the FLOWR framework utilizes flow matching to generate three-dimensional ligand structures with high accuracy and speed. cbirt.net Another approach, DeepLigBuilder, employs a graph generative model to design chemically and conformationally valid 3D molecules directly within the target's binding site. rsc.org
Future directions in computational design for 2-phenyl-1,7-naphthyridines will likely involve:
The use of machine learning and artificial intelligence to predict biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
The application of molecular dynamics simulations to study the dynamic behavior of ligand-protein complexes and to predict binding affinities more accurately. researchgate.net
The development of integrated computational platforms that combine structure-based design, ligand-based design, and systems biology approaches.
Multi-Targeted Ligand Design and Polypharmacology within the this compound Class
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets simultaneously. bohrium.com This approach can offer advantages in treating complex diseases such as cancer and neurodegenerative disorders, where multiple pathways are often dysregulated.
The this compound scaffold is well-suited for the development of multi-targeted ligands due to its ability to interact with a variety of biological targets. For example, derivatives of this scaffold have been shown to inhibit multiple kinases, such as MET and AXL, which are implicated in cancer progression. nih.gov The design of such multi-targeted agents often involves the combination of pharmacophoric elements from known inhibitors of the individual targets. bohrium.com
Computational methods play a crucial role in the rational design of multi-targeted ligands. bohrium.com These approaches can be used to screen virtual compound libraries against multiple targets and to identify molecules with the desired polypharmacological profile.
Future research in this area will focus on:
The systematic exploration of the polypharmacology of existing this compound libraries.
The development of novel design strategies for creating multi-targeted ligands with tailored selectivity profiles.
The investigation of the therapeutic potential of multi-targeted 2-phenyl-1,7-naphthyridines in relevant disease models.
Integration of this compound into Supramolecular Chemistry and Nanotechnology Applications
The unique photophysical and self-assembly properties of the this compound scaffold make it an attractive building block for applications in supramolecular chemistry and nanotechnology. researchgate.netresearchgate.net The planar, aromatic nature of the naphthyridine core allows for π-π stacking interactions, which can drive the formation of well-defined supramolecular assemblies. vulcanchem.com
Naphthyridine-based systems have been explored for their potential as fluorescent probes and molecular switches. researchgate.netdiva-portal.org The ability to tune the electronic properties of the scaffold through chemical modification allows for the development of sensors that respond to specific analytes or environmental stimuli. diva-portal.org
In the realm of nanotechnology, this compound derivatives could be incorporated into nanomaterials to impart specific functionalities. For example, they could be used to surface-modify nanoparticles for targeted drug delivery or to create novel materials with interesting electronic or optical properties.
Future perspectives in this field include:
The design and synthesis of novel this compound-based building blocks for supramolecular self-assembly.
The development of functional materials based on these assemblies for applications in sensing, catalysis, and electronics.
The integration of this compound derivatives into nanoscale drug delivery systems to improve therapeutic efficacy.
Exploration of New Biological Targets and Novel Mechanisms of Action for this compound Derivatives
While much of the research on this compound has focused on its anticancer and anti-inflammatory properties, there is a growing interest in exploring its potential against other biological targets. google.comresearchgate.net The versatility of the scaffold suggests that it may be able to interact with a wide range of proteins and enzymes.
Recent studies have identified new biological activities for this compound derivatives, including the inhibition of phosphodiesterase 5 (PDE5) and the modulation of opioid receptors. nih.govmdpi.com For instance, certain 2,7-naphthyridine (B1199556) derivatives have been disclosed as potent and specific PDE5 inhibitors, with one compound showing more potent relaxant effects on isolated rabbit corpus cavernosum than sildenafil. nih.gov Additionally, a naturally occurring 4-phenyl-2,7-naphthyridin-1-one has exhibited antagonistic activity against δ-opioid receptors. mdpi.com
The discovery of these new activities highlights the importance of screening this compound libraries against a diverse panel of biological targets. This can be achieved through high-throughput screening campaigns or through computational approaches such as virtual screening and target prediction.
Future research in this area will be directed towards:
Q & A
Q. What are the optimized synthetic routes for preparing 2-Phenyl-1,7-naphthyridine, and how do reaction parameters influence yield and purity?
Answer: The synthesis of this compound typically employs Vilsmeier-Haack cyclization (e.g., reacting 3-amino-4-pyridinecarbaldehyde with acetophenone under basic conditions, yielding 80% ). Key parameters include:
Q. How can spectroscopic techniques (NMR, MS, XRD) characterize this compound and confirm its structure?
Answer :
- ¹H/¹³C NMR : Identifies substituent positions on the naphthyridine core and phenyl ring .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 222.25 g/mol for C₁₄H₁₀N₂) .
- XRD : Resolves the bicyclic framework and phenyl group orientation .
Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?
Answer :
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 222.25 g/mol | Predicts chromatographic retention |
| Solubility | Low in water; soluble in DMSO, DMF | Dictates solvent choice for reactions |
| LogP | ~2.5 | Indicates moderate lipophilicity for cell permeability |
Advanced Research Questions
Q. How does the introduction of electron-withdrawing/donating groups on the phenyl ring affect reactivity in cross-coupling reactions?
Answer : Substituents modulate electronic effects:
- Electron-withdrawing groups (e.g., -Cl) : Increase electrophilicity, accelerating Suzuki-Miyaura couplings (e.g., with arylboronic acids) .
- Electron-donating groups (e.g., -OCH₃) : Reduce reactivity but enhance stability in nucleophilic substitutions .
- Example : 2-(4-Fluorophenyl)-1,7-naphthyridine shows 30% faster coupling rates than the parent compound .
Q. What strategies improve regioselectivity in nucleophilic substitution reactions of halogenated this compound derivatives?
Answer :
- Electronic activation : Chlorine at position 4 undergoes substitution preferentially due to resonance stabilization of intermediates .
- Steric hindrance : Bulky bases (e.g., tert-butoxide) shift selectivity to less hindered positions .
- Catalytic systems : Pd-mediated cross-couplings favor C-4 substitution in 4-chloro derivatives .
Q. How can computational modeling predict the binding affinity of this compound derivatives to biological targets?
Answer :
- Docking studies : Identify key interactions (e.g., hydrogen bonds with PDE5 or kinase active sites) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency (IC₅₀) .
- MD simulations : Reveal stability of ligand-receptor complexes over nanosecond timescales .
Q. What synthetic routes enable the incorporation of this compound into fluorescent probes or PET radioligands?
Answer :
- Fluorescent derivatives : Introduce cyano or amino groups at position 3 via nucleophilic substitution .
- ¹¹C-labeling : React 4-chloro derivatives with [¹¹C]methyl iodide under Pd catalysis for PET imaging .
- Example : [¹¹C]MG2-1904, a carbon-11-labeled analog, shows high brain uptake in mGlu2 imaging .
Q. How do structural modifications (e.g., cyclopropyl or decahydro groups) alter the biological activity of this compound analogs?
Answer :
| Modification | Effect | Example |
|---|---|---|
| Cyclopropyl ring | Enhances metabolic stability | 2-Cyclopropyl analogs show 2x longer half-life in vitro |
| Decahydro saturation | Reduces aromaticity, increasing PDE5 inhibition (IC₅₀ = 0.23 nM) |
Methodological Considerations
Q. What analytical workflows resolve contradictions in reported biological activities of this compound derivatives?
Answer :
- Dose-response assays : Validate potency discrepancies (e.g., GIRK assays for mGlu2 NAMs ).
- Metabolite profiling : LC-MS identifies active/degraded species in biological matrices .
- Control experiments : Compare free base vs. salt forms, as solubility affects apparent activity .
Q. How can reaction optimization address low yields in large-scale synthesis of this compound?
Answer :
- Continuous flow systems : Improve heat/mass transfer for hydrogenation steps .
- Catalyst recycling : Reuse Pd/C via filtration, reducing costs .
- DoE (Design of Experiments) : Statistically optimize temperature, pressure, and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
